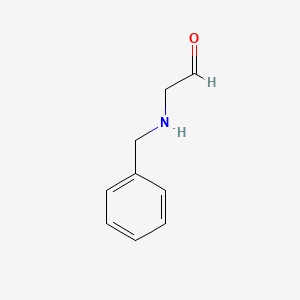

2-(Benzylamino)acetaldehyde

Description

2-(Benzylamino)acetaldehyde (C₉H₁₁NO) is an aldehyde derivative featuring a benzylamino group (-NH-CH₂-C₆H₅) attached to the α-carbon of an acetaldehyde backbone. For instance, 2-(benzylamino)acetic acid (C₉H₁₁NO₂), a closely related compound, shares the benzylamino motif but replaces the aldehyde with a carboxylic acid group (Figure 1). This substitution significantly alters its chemical behavior, such as increased polarity and reduced electrophilicity compared to the aldehyde .

Properties

CAS No. |

75971-37-8 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(benzylamino)acetaldehyde |

InChI |

InChI=1S/C9H11NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,7,10H,6,8H2 |

InChI Key |

ONGYYRQSCJYQHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of benzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: 2-(Benzylamino)acetic acid.

Reduction: 2-(Benzylamino)ethanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)acetaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical pathways . The benzylamino group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-(Benzylamino)acetic Acid

- Structure: C₉H₁₁NO₂ (carboxylic acid derivative).

- Properties : Molecular weight 165.19 g/mol; water solubility due to the carboxylic acid group; pKa ≈ 2.3 (carboxylic acid) and 9.7 (amine) .

- Applications : Used as a building block in peptide synthesis and pharmaceutical intermediates.

(b) BABT Derivatives (Thiazol-4(5H)-ones)

- Structure: (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives (e.g., compound 16 in ).

- Properties : Stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and vinylic Hβ, favoring (Z)-isomer geometry. 3J(C4-Hβ) NMR coupling constants (5.6 Hz) confirm this configuration .

(c) 4-(Benzylamino)but-2-enamido Derivatives

- Structure: Longer carbon chain with an α,β-unsaturated amide group (e.g., 4-(benzylamino)but-2-enamido).

- Properties : Enhanced conjugation due to the α,β-unsaturated system, increasing electrophilicity for Michael addition reactions .

- Applications : Likely intermediates in polymer or bioactive molecule synthesis.

(d) 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide

- Structure: C₁₃H₁₆N₄O; acetamide with a benzylamino group and pyrazole ring.

- Applications : Probable use in medicinal chemistry for targeting enzyme active sites.

Comparative Data Table

Reactivity and Stability

- Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling Schiff base or imine formation. In contrast, 2-(benzylamino)acetic acid undergoes acid-base reactions or peptide coupling via its -COOH group .

- Thiazolone Stability : BABT derivatives exhibit thermodynamic stability in the (Z)-configuration due to steric hindrance and intramolecular hydrogen bonding, as confirmed by NMR .

- Electrophilicity: α,β-unsaturated amides (e.g., 4-(benzylamino)but-2-enamido) are more electrophilic than saturated analogs, enabling conjugation with thiols or amines .

Research Implications and Gaps

Key research directions include:

Biological Activity Screening : Testing BABT-like derivatives for bioactivity, leveraging the aldehyde’s reactivity for targeted drug design.

Stability Studies : Investigating the aldehyde’s susceptibility to oxidation compared to carboxylic acid or amide analogs.

Biological Activity

2-(Benzylamino)acetaldehyde is an organic compound characterized by the presence of both an aldehyde and an amine functional group. It has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the context of diabetes and neurodegenerative diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzyl group attached to an amino group, which is further connected to an acetaldehyde moiety. Its unique structure contributes to its diverse biological activities.

1. Antidiabetic Activity

Recent studies have highlighted the role of this compound derivatives in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes progression. A notable compound derived from this scaffold, N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m), exhibited remarkable β-cell protective activity with an EC50 value of .

Table 1: Biological Activity of WO5m and Analog Compounds

| Compound ID | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| 5a | 45 | 18 ± 4 |

| 5b | 16 | Not applicable |

| 5g | 88 | 13 ± 1 |

The study indicates that structural modifications significantly influence the activity of these compounds, with certain substitutions leading to enhanced β-cell viability under stress conditions.

2. Neuroprotective Effects

Research has also explored the neuroprotective properties of benzylamine derivatives, including those related to this compound. These compounds have shown promise in inhibiting monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease . The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters.

Table 2: MAO-B Inhibition by Benzylamine Derivatives

| Compound ID | MAO-B Inhibition (%) |

|---|---|

| O1 | 78 |

| O2 | 65 |

| O3 | 82 |

The data suggest that certain derivatives exhibit potent inhibition of MAO-B, which could be beneficial in developing treatments for neurodegenerative disorders.

3. Antimicrobial Activity

The antimicrobial properties of compounds derived from benzylamine structures have been documented, with varying degrees of efficacy against different bacterial strains. While specific data on the antimicrobial activity of this compound itself is limited, related compounds have demonstrated promising results in inhibiting bacterial growth .

Case Studies

A case study involving the synthesis and evaluation of various benzylamine derivatives highlighted their potential as therapeutic agents against diabetes-related complications. The study found that modifications to the amino and aldehyde groups significantly affected both solubility and biological activity, suggesting a strong structure-activity relationship.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.